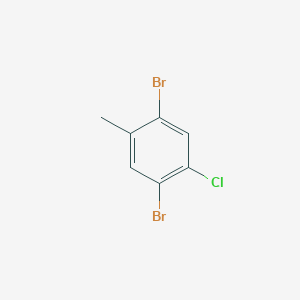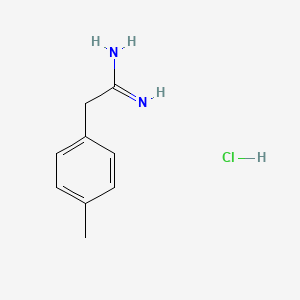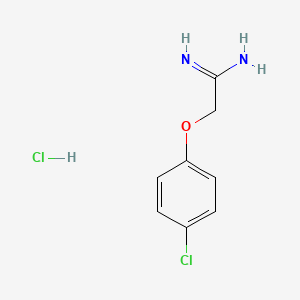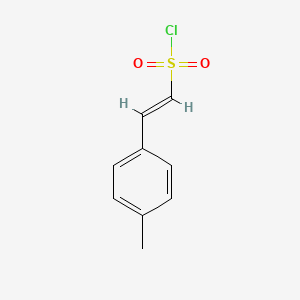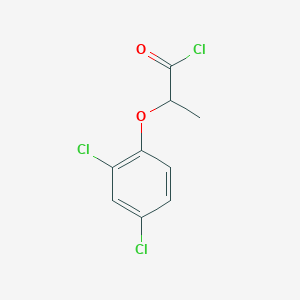
2-(2,4-Dichlorophenoxy)propanoyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Application 1: Adsorption of Herbicide
- Summary of Application : This research presents an in situ electrosynthesis of aluminum hydroxides by anodic dissolution of sacrificial aluminum anode and their application towards the adsorption of the herbicide 2-(2,4-Dichlorophenoxy)propanoic acid (2,4-DP) from aqueous solution .
- Methods of Application : Different sacrificial anode materials like iron, magnesium, zinc, and aluminum were tested, and stainless steel was used as the cathode. The optimization of different experimental parameters like current density, pH, temperature, and inter-electrode distance on the adsorption of 2,4-DP was carried out .
- Results or Outcomes : The results showed that the maximum removal efficiency of 93.0% was achieved with aluminum as sacrificial anode at a current density of 0.10 A dm −2 and pH of 7.0. The adsorption of 2,4-DP preferably followed the Langmuir adsorption isotherm .
Application 2: Controlled Release of Herbicides
- Summary of Application : This study presents the controlled release of herbicides by 2,4-D-, MCPA-, and bromoxynil-intercalated hydrotalcite nanosheets .
- Methods of Application : Herbicide-intercalated Zn–Al hydrotalcites (herbicide@HTlcs) were fabricated by a modified co-precipitation method without heating, aging, organic solvents, and inert gas .
- Results or Outcomes : The volatilities of herbicide@HTlcs were reduced more than 3-fold compared with those of pure herbicides. The release rates of 2,4-D@HTlcs were in line with the selectivity sequence of HTlcs for the anions and controlled by non-Fickian diffusion .
Application 3: Proteomics Research
- Summary of Application : “2-(2,4-Dichlorophenoxy)propanoyl chloride” is used as a specialty product in proteomics research .
- Methods of Application : The specific methods of application in proteomics research are not detailed in the source .
- Results or Outcomes : The outcomes of this application are not specified in the source .
Application 4: Antitumor Properties
- Summary of Application : A study has been conducted on the synthesis and antitumor properties of new 2,4-dichlorophenoxy ethers .
- Methods of Application : The specific methods of application in this study are not detailed in the source .
- Results or Outcomes : The outcomes of this application are not specified in the source .
Application 5: Synthesis of New Compounds
- Summary of Application : “2-(2,4-Dichlorophenoxy)propanoyl chloride” is used in the synthesis of new compounds .
- Methods of Application : The specific methods of application in the synthesis of new compounds are not detailed in the source .
- Results or Outcomes : The outcomes of this application are not specified in the source .
Application 6: Environmental Remediation
- Summary of Application : This research presents an in situ electrosynthesis of aluminum hydroxides by anodic dissolution of sacrificial aluminum anode and their application towards the adsorption of herbicide 2-(2,4-Dichlorophenoxy)propanoic acid (2,4-DP) from aqueous solution .
- Methods of Application : Different sacrificial anode materials like iron, magnesium, zinc, and aluminum were tested, and stainless steel was used as the cathode. The optimization of different experimental parameters like current density, pH, temperature, and inter-electrode distance on the adsorption of 2,4-DP was carried out .
- Results or Outcomes : The results showed that the maximum removal efficiency of 93.0% was achieved with aluminum as sacrificial anode at a current density of 0.10 A dm −2 and pH of 7.0. The adsorption of 2,4-DP preferably followed the Langmuir adsorption isotherm .
Propiedades
IUPAC Name |
2-(2,4-dichlorophenoxy)propanoyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl3O2/c1-5(9(12)13)14-8-3-2-6(10)4-7(8)11/h2-5H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONQSXERGNKDILF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)Cl)OC1=C(C=C(C=C1)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20558730 |
Source


|
| Record name | 2-(2,4-Dichlorophenoxy)propanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20558730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-Dichlorophenoxy)propanoyl chloride | |
CAS RN |
58048-37-6 |
Source


|
| Record name | 2-(2,4-Dichlorophenoxy)propanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20558730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

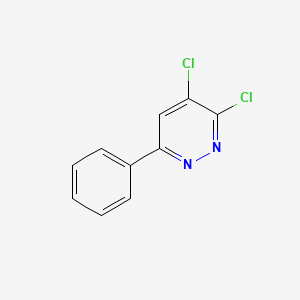
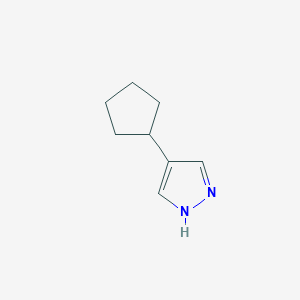
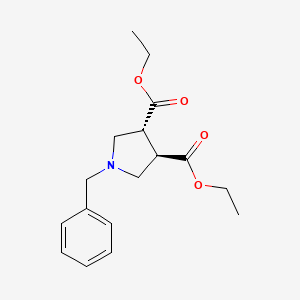
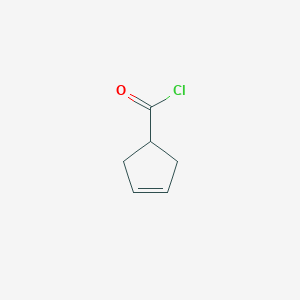
![6,7,8-Trihydroxy-1-(hydroxymethyl)-2-oxa-4-azabicyclo[3.3.1]nonan-3-one](/img/structure/B1316783.png)
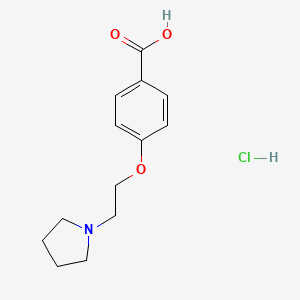
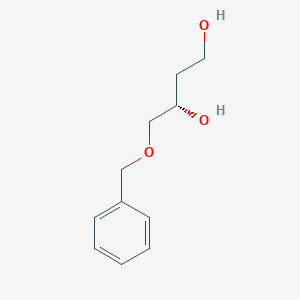
![8H-indeno[1,2-d][1,3]thiazol-2-amine](/img/structure/B1316791.png)


